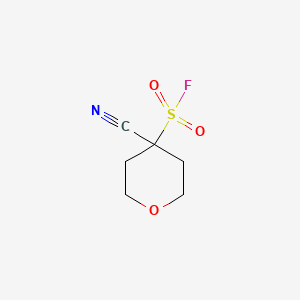

4-Cyanooxane-4-sulfonyl fluoride

説明

Structure

3D Structure

特性

IUPAC Name |

4-cyanooxane-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FNO3S/c7-12(9,10)6(5-8)1-3-11-4-2-6/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXTYSBNUMYYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyanooxane 4 Sulfonyl Fluoride and Analogous Structures

Strategies for Sulfonyl Fluoride (B91410) Introduction

Direct Halogen/Fluoride Exchange Routes

The classical approach to synthesizing sulfonyl fluorides involves the substitution of a halogen, typically chloride, with fluoride. acs.org This method's efficacy is highly dependent on the choice of fluorinating agent and the reaction conditions.

The conversion of sulfonyl chlorides to sulfonyl fluorides is a cornerstone of sulfonyl fluoride synthesis. rhhz.net The selection of the fluoride source is critical to the success of this transformation. While aqueous potassium fluoride has been traditionally used, modern methods often employ potassium bifluoride (KHF₂) or a combination of potassium fluoride (KF) with a phase-transfer catalyst like 18-crown-6 (B118740) to enhance reactivity and yield, particularly for substrates sensitive to hydrolysis. rhhz.netccspublishing.org.cnnih.gov

Recent advancements have focused on developing milder and more efficient protocols. For instance, the use of cyanuric chloride in a one-pot, two-step procedure allows for the conversion of sulfonic acids and their salts to sulfonyl fluorides. rhhz.net This method first generates the sulfonyl chloride in situ, which is then subjected to fluorination. rhhz.net The optimization of this process has shown that the choice of catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or tetramethylammonium (B1211777) chloride (TMAC), and the solvent system can significantly impact the reaction's efficiency. nih.govrsc.org

Deoxyfluorination of sulfonic acids and their salts presents another avenue. Reagents like Xtalfluor-E® have been shown to convert both aryl and alkyl sulfonic acids to their corresponding sulfonyl fluorides under mild conditions, often at room temperature. researchgate.netnih.gov

Table 1: Optimization of Fluorination Conditions for a Model Sulfonate nih.gov This table is based on data for the synthesis of 4-methylbenzenesulfonyl fluoride from sodium 4-methylbenzenesulfonate (B104242) and is presented as an example of typical optimization studies for sulfonyl fluoride synthesis.

| Entry | Catalyst (mol%) | Fluoride Source | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | TBAI (5) | KHF₂ | Acetonitrile (B52724) | --- |

| 2 | TBAA (5) | KHF₂ | Acetonitrile | --- |

| 3 | TMAC (5) | KHF₂ | Acetonitrile | --- |

| 4 | TBAB (5) | KHF₂ | Acetonitrile | 74 |

| 5 | TBAB (5) | KHF₂ | Acetonitrile/Acetone (B3395972) (1:1) | 86 |

| 6 | TBAB (5) | KF | Acetonitrile/Acetone (1:1) | --- |

| 7 | TBAB (5) | CsF | Acetonitrile/Acetone (1:1) | --- |

TBAI: Tetrabutylammonium iodide, TBAA: Tetrabutylammonium acetate, TMAC: Tetramethylammonium chloride, TBAB: Tetrabutylammonium bromide.

Biphasic reaction systems have been investigated to improve the efficiency of the halogen-fluoride exchange. A simple and mild procedure utilizing a biphasic mixture of water and acetone with potassium fluoride has been shown to be effective for the synthesis of a wide range of sulfonyl fluorides from their corresponding sulfonyl chlorides. nih.govorganic-chemistry.org This method offers high yields (84-100%) and is scalable, demonstrating its practical utility. nih.govorganic-chemistry.org The presence of water is believed to accelerate the reaction, although an excess can be detrimental to the conversion. organic-chemistry.org The "on water" phenomenon, where the reaction is promoted at the organic/water interface, has been suggested to play a role in increasing the nucleophilicity of the fluoride ion. rhhz.net

Oxidative Fluorosulfonylation Approaches

More recent strategies bypass the need for pre-functionalized starting materials like sulfonyl chlorides by employing oxidative methods that directly install the sulfonyl fluoride moiety.

Electrochemical synthesis has emerged as a mild and environmentally benign approach to sulfonyl fluorides. acs.org This method avoids the use of stoichiometric oxidants and can utilize readily available starting materials such as thiols or disulfides. acs.orgsemanticscholar.org In a typical setup, an undivided cell with graphite (B72142) and stainless steel electrodes is used. acs.org The reaction of a thiol with potassium fluoride in a biphasic mixture of acetonitrile and aqueous HCl can provide the desired sulfonyl fluoride in good yield. acs.org This electrochemical oxidative coupling has a broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols. acs.orgsemanticscholar.org

Another electrochemical strategy involves the reaction of sulfonyl hydrazides with triethylamine (B128534) trihydrofluoride (Et₃N·3HF) under a constant current. rsc.org This method has been shown to produce a variety of sulfonyl fluorides in good yields, with tetrabutylammonium iodide (n-Bu₄NI) acting as both an electrolyte and a redox catalyst to generate the key sulfonyl radical intermediate. rsc.org

Table 2: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols acs.org This table presents a selection of substrates to illustrate the scope of the electrochemical method.

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4,6-Dimethylpyrimidine-2-thiol | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 74 |

| 2 | Thiophenol | Benzenesulfonyl fluoride | 96 |

| 3 | 4-Methoxythiophenol | 4-Methoxybenzenesulfonyl fluoride | 85 |

| 4 | 2-(Trifluoromethyl)thiophenol | 2-(Trifluoromethyl)benzenesulfonyl fluoride | 70 |

Photoredox catalysis offers a powerful and mild platform for the synthesis of alkyl sulfonyl fluorides, particularly for accessing sp³-rich scaffolds which are of high interest in drug discovery. acs.orgacs.org This approach often relies on the generation of alkyl radicals from various precursors, followed by trapping with a sulfur dioxide source and subsequent fluorination.

A recently developed method utilizes readily available alkyl bromides or alcohols as starting materials. organic-chemistry.orgnih.gov The proposed mechanism involves a photocatalyst, such as an iridium complex, which upon photoexcitation, initiates a halogen atom transfer (XAT) from the alkyl bromide to generate an alkyl radical. acs.org This radical is then trapped by a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). The resulting alkyl sulfinate is then fluorinated in a telescoped reaction using a fluorinating agent like Selectfluor to afford the final alkyl sulfonyl fluoride. acs.orgorganic-chemistry.org This method is notable for its mild conditions and scalability, having been successfully demonstrated in a continuous stirred tank reactor (CSTR) system. acs.orgorganic-chemistry.org

Another photoredox strategy employs alkyl organoboron substrates, such as organotrifluoroborates and boronic acid pinacol (B44631) esters. nih.gov In this system, a photocatalyst, often an acridinium (B8443388) salt, is excited by visible light and oxidizes the organoboron compound to generate an alkyl radical. nih.gov This radical is then captured by DABSO, and subsequent steps lead to the formation of the alkyl sulfonyl fluoride. This method is valued for its broad functional group tolerance. nih.gov

Table 3: Photoredox Synthesis of Alkyl Sulfonyl Fluorides from Alkyl Bromides organic-chemistry.org This table provides representative examples of the photoredox-mediated synthesis of alkyl sulfonyl fluorides.

| Entry | Alkyl Bromide | Photocatalyst | SO₂ Source | Fluorinating Agent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Bromoadamantane | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | DABSO | Selectfluor | 85 |

| 2 | Cyclohexyl bromide | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | DABSO | Selectfluor | 72 |

| 3 | 1-Bromo-4-phenylbutane | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | DABSO | Selectfluor | 65 |

Transition Metal-Catalyzed Fluorosulfonylation

Transition metal catalysis offers powerful and versatile tools for the formation of carbon-sulfur bonds, which are essential for the synthesis of sulfonyl fluorides. Palladium, bismuth, and copper-based catalytic systems have been prominently featured in the literature for this purpose.

Palladium catalysis has been effectively utilized for the synthesis of aryl and alkyl sulfonyl fluorides from various precursors. A common strategy involves the palladium-catalyzed coupling of aryl or alkyl halides with a sulfur dioxide surrogate, followed by fluorination. For instance, aryl bromides can be coupled with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in the presence of a palladium catalyst to form an intermediate sulfinate, which is then treated with a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to yield the corresponding aryl sulfonyl fluoride. This one-pot procedure is notable for its operational simplicity and broad substrate scope.

Another palladium-catalyzed approach involves the fluorosulfonylation of aryl thianthrenium salts. This method utilizes sodium dithionite (B78146) (Na2S2O4) as an inexpensive sulfur dioxide source and NFSI as the fluorine source under mild reductive conditions, offering an efficient route to a variety of aryl sulfonyl fluorides. Furthermore, cyclic alkenylsulfonyl fluorides can be prepared from alkenyl triflates through a palladium-catalyzed sulfur dioxide insertion using DABSO, followed by trapping with an electrophilic fluorine source. nih.gov

Table 1: Examples of Palladium-Catalyzed Sulfonyl Fluoride Synthesis

| Starting Material | SO2 Source | Fluorine Source | Catalyst System | Product Type |

| Aryl Bromide | DABSO | NFSI | Pd catalyst | Aryl Sulfonyl Fluoride |

| Aryl Thianthrenium Salt | Na2S2O4 | NFSI | Pd catalyst | Aryl Sulfonyl Fluoride |

| Alkenyl Triflates | DABSO | Electrophilic F source | Pd catalyst | Alkenyl Sulfonyl Fluoride |

Bismuth(III) catalysis has emerged as a sustainable and efficient alternative for the synthesis of sulfonyl fluorides. In a notable redox-neutral catalytic cycle, organobismuth(III) complexes catalyze the conversion of (hetero)aryl boronic acids into the corresponding sulfonyl fluorides. organic-chemistry.orgnih.govnih.govacs.org This process involves the insertion of sulfur dioxide into a Bi-C bond, forming a bismuth sulfinate intermediate, which is then oxidized to the sulfonyl fluoride. organic-chemistry.orgnih.govnih.govacs.org The reaction proceeds with a broad substrate scope and high functional group tolerance, avoiding the need for more toxic or precious metal catalysts. organic-chemistry.orgnih.govnih.govacs.org

The proposed catalytic cycle involves the transmetalation of the boronic acid to the bismuth center, followed by SO2 insertion and subsequent oxidation to release the sulfonyl fluoride and regenerate the catalyst. researchgate.net

Table 2: Key Features of Bismuth(III)-Catalyzed Sulfonyl Fluoride Synthesis

| Starting Material | Key Reagents | Catalyst | Key Intermediate |

| (Hetero)aryl Boronic Acids | SO2, Oxidant (e.g., Selectfluor) | Organobismuth(III) complex | Bismuth Sulfinate |

Copper-catalyzed reactions provide a cost-effective and practical approach to sulfonyl fluoride synthesis. One prominent method is the copper-catalyzed fluorosulfonylation of arenediazonium salts. organic-chemistry.org This reaction utilizes DABSO as a sulfur dioxide source and potassium bifluoride (KHF2) as the fluorine source, proceeding without the need for an external oxidant. The reaction mechanism is believed to be influenced by the electronic properties of the starting arenediazonium salt.

Sulfonyl Hydrazide and Sulfonate Precursor Routes

Beyond transition metal catalysis, sulfonyl fluorides can be efficiently prepared from readily available sulfonyl hydrazides and sulfonates.

Sulfonyl Hydrazides as Precursors: Sulfonyl hydrazides can be converted to sulfonyl fluorides under mild conditions. An electrochemical method has been reported where sulfonyl hydrazides react with triethylamine trihydrofluoride (Et3N·3HF) to afford sulfonyl fluorides in good yields. dp.techrsc.orgrsc.org This method utilizes n-Bu4NI as both an electrolyte and a redox catalyst to generate the key sulfonyl radical species. dp.techrsc.orgrsc.org

Sulfonates as Precursors: Sulfonates and sulfonic acids, which are abundant and inexpensive, can be transformed into sulfonyl fluorides in a facile one-pot process. rsc.orgmdpi.comnih.govnih.gov This method typically involves the in-situ generation of a sulfonyl chloride using a chlorinating agent like cyanuric chloride, followed by a chlorine-fluorine exchange with a fluoride source such as KHF2. rsc.orgmdpi.comnih.gov

Advanced Fluorosulfonylation via Sulfur Dioxide Insertion

The direct insertion of sulfur dioxide into organic molecules is a powerful strategy for the synthesis of sulfur-containing compounds, including sulfonyl fluorides. This approach is often facilitated by radical chemistry.

Radical fluorosulfonylation reactions have been developed that utilize various precursors to generate aryl or alkyl radicals, which then react with a sulfur dioxide source and a fluorine source. For example, diaryliodonium salts can serve as aryl radical precursors in an organophotocatalytic system with DABSO as the SO2 source and KHF2 as the fluorine source. nih.gov This method allows for the mild and efficient synthesis of a wide range of aryl sulfonyl fluorides. nih.gov Recent advances have also focused on the sulfonylation of C-H bonds with the insertion of sulfur dioxide, often using surrogates like DABCO·(SO2)2 to avoid handling gaseous SO2. rsc.org These reactions can be promoted by transition metal catalysts, radical initiators, or even visible light. rsc.org

Introduction and Manipulation of the Cyano Group at the C-4 Position

The introduction of a cyano group at the sterically hindered C-4 position of the oxane ring is another critical step. This can be approached by either direct cyanation of a pre-functionalized oxane or by constructing the ring with the cyano group already in place.

A plausible and direct method for the synthesis of a key precursor, 4-hydroxy-tetrahydropyran-4-carbonitrile, involves the reaction of tetrahydropyran-4-one with a cyanide source, such as sodium cyanide. The resulting cyanohydrin possesses both the required cyano group and a hydroxyl group at the C-4 position. This hydroxyl group can then potentially be converted into the sulfonyl fluoride moiety.

The stability of the cyano group is an important consideration during subsequent synthetic manipulations. While generally stable, the nitrile functionality can undergo hydrolysis under strongly acidic or basic conditions to form a carboxylic acid or an amide. wikipedia.org Therefore, reaction conditions for the introduction of the sulfonyl fluoride group must be chosen carefully to avoid unwanted side reactions of the cyano group. The versatility of the cyano group also allows for its potential introduction via nucleophilic substitution of a suitable leaving group at the C-4 position, although this would require the synthesis of a 4-substituted oxane with a good leaving group.

The combination of these methodologies provides a strategic framework for the synthesis of the challenging target molecule, 4-cyanooxane-4-sulfonyl fluoride. The successful execution of this synthesis would likely involve a multi-step sequence, beginning with the formation of a 4-functionalized oxane ring, followed by the sequential or convergent introduction of the cyano and sulfonyl fluoride groups.

Nucleophilic Cyanation Strategies

A logical and widely employed strategy for introducing a cyano group onto a ketone is through nucleophilic addition. In the context of the target molecule, the most direct precursor to the C4-cyano group is Tetrahydro-4H-pyran-4-one . chemicalbook.comchemicalbook.com This reaction proceeds via the formation of a cyanohydrin, specifically 4-hydroxy-tetrahydropyran-4-carbonitrile .

The reaction involves the attack of a cyanide nucleophile on the electrophilic carbonyl carbon of tetrahydropyran-4-one. chemguide.co.uk While hydrogen cyanide (HCN) can be used directly, its high toxicity and gaseous nature make it hazardous. libretexts.org A more common and safer laboratory practice involves the in situ generation of HCN from a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) with a mild acid, or the use of silylated reagents like trimethylsilyl (B98337) cyanide (TMSCN). libretexts.orglibretexts.org The reaction is typically base-catalyzed to ensure a sufficient concentration of the nucleophilic cyanide ion (CN⁻). libretexts.org

The general mechanism involves:

Nucleophilic attack of the cyanide ion on the carbonyl carbon.

Formation of a tetrahedral alkoxide intermediate.

Protonation of the alkoxide by a proton source (e.g., HCN or water) to yield the final cyanohydrin product. youtube.com

This approach is highly effective for aldehydes and unhindered cyclic ketones, making tetrahydropyran-4-one an ideal substrate. libretexts.org

Table 1: Common Reagents for Cyanohydrin Formation from Ketones

| Reagent System | Typical Conditions | Notes | Reference |

|---|---|---|---|

| NaCN or KCN / Acid (e.g., H₂SO₄) | Aqueous, pH adjusted to ~4-5 | Generates HCN in situ; reaction rate is pH-dependent. | chemguide.co.uk |

| HCN / Base catalyst | Weakly basic conditions | Direct use of highly toxic HCN gas. | libretexts.org |

| Trimethylsilyl cyanide (TMSCN) | Catalytic ZnI₂ or KCN/18-crown-6; DCM or neat | Forms a silylated cyanohydrin, which can be hydrolyzed to the cyanohydrin. Milder conditions. | libretexts.org |

Selective Functionalization of Oxane Precursors

With the cyanohydrin, 4-hydroxy-tetrahydropyran-4-carbonitrile , as a key intermediate, the next critical step is the conversion of the tertiary hydroxyl group into a sulfonyl fluoride. This transformation is challenging and central to the entire synthesis. Direct conversion of alcohols to sulfonyl fluorides is not a standard transformation, thus a multi-step sequence is typically required.

A viable pathway involves a two-step process:

Sulfonylation of the Alcohol: The tertiary alcohol is first converted into a corresponding sulfonate ester.

Nucleophilic Fluorination: The sulfonate is then displaced by a fluoride source to form the sulfonyl fluoride.

Alternatively, more modern methods for sulfonyl fluoride synthesis can be adapted. Sulfonyl fluorides are recognized for their unique reactivity and stability, finding use as covalent inhibitors and in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. nih.gov Their synthesis can be achieved from various precursors, including sulfonic acids and sulfonyl chlorides. nih.govnih.gov A plausible, albeit speculative, route starting from the cyanohydrin intermediate could involve its conversion to a sulfonyl chloride, followed by a halide exchange reaction using a fluoride salt like KF. nih.gov

Table 2: Selected Methods for Sulfonyl Fluoride Synthesis

| Precursor | Reagent(s) | Product | Notes | Reference |

|---|---|---|---|---|

| Sulfonyl Chloride (R-SO₂Cl) | KF | Sulfonyl Fluoride (R-SO₂F) | Simple and mild chloride/fluoride exchange. | nih.gov |

| Sulfonic Acid (R-SO₃H) | Thionyl fluoride (SOF₂) or Deoxyfluorinating agents (e.g., Xtalfluor-E®) | Sulfonyl Fluoride (R-SO₂F) | Direct conversion from stable and accessible sulfonic acids. | nih.gov |

| Aryl Boronic Acid | SO₂ source (e.g., DABSO), Fluorinating agent (e.g., Selectfluor), Catalyst (e.g., Pd or Bi) | Aryl Sulfonyl Fluoride | Suitable for aryl derivatives. | organic-chemistry.org |

| Alcohol (R-OH) | 1. Sulfonylation (e.g., TsCl) 2. Fluoride displacement (e.g., KF) | Alkyl Fluoride (R-F) via sulfonate | This is a deoxyfluorination method, but highlights the conversion of an alcohol to a sulfonate, a potential intermediate step. | youtube.com |

Construction of the Oxane Ring System

An alternative to functionalizing a pre-formed ring is to construct the oxane ring from an acyclic precursor that already contains the necessary functionalities or their latent equivalents at the prospective C4 position.

Ring-Closing Strategies and Stereocontrol Considerations

Several powerful methods exist for the stereoselective synthesis of substituted tetrahydropyrans. nih.govrsc.orgnih.gov

Prins Cyclization: This acid-catalyzed reaction involves the cyclization of a homoallylic alcohol with an aldehyde. nih.govbeilstein-journals.orgbeilstein-journals.org To generate a 4,4-disubstituted oxane, a suitably substituted homoallylic alcohol would be required. The reaction proceeds through an oxocarbenium ion intermediate, and its stereochemical outcome can often be controlled by the substrate and reaction conditions. nih.gov However, potential side reactions like racemization can be a drawback. beilstein-journals.orgbeilstein-journals.org

Ring-Closing Metathesis (RCM): RCM has become a cornerstone of cyclic compound synthesis, including tetrahydropyrans. acs.org This strategy would involve an acyclic diene ether precursor, which upon treatment with a ruthenium catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), undergoes cyclization to form the oxane ring. acs.org This method is known for its high functional group tolerance, which would be essential for a complex target like this compound.

Intramolecular Epoxide Ring Opening: The cyclization of a 4,5-epoxy alcohol can lead to a tetrahydropyran (B127337) ring. This process requires favoring the 6-endo-tet cyclization over the kinetically often preferred 5-exo-tet cyclization, which can be achieved by careful choice of substrate and reaction conditions. nih.gov

Derivatization of Pre-formed Tetrahydropyran Derivatives

Perhaps the most straightforward conceptual approach begins with a simple, commercially available tetrahydropyran derivative. As discussed previously, Tetrahydro-4H-pyran-4-one is an ideal starting point. chemicalbook.com The synthesis would proceed by first establishing the C4 quaternary center via cyanohydrin formation. google.com

The subsequent derivatization of the tertiary hydroxyl group in 4-hydroxy-tetrahydropyran-4-carbonitrile is the key step. This contrasts with the strategies in section 2.3.1 by focusing all functional group manipulations on an already-formed, stable heterocyclic core. The conversion of this tertiary alcohol to a leaving group and subsequent substitution can be challenging due to steric hindrance and potential elimination side reactions. Therefore, the transformation to a sulfonyl fluoride would likely proceed through an intermediate that avoids harsh conditions, such as converting the alcohol to a sulfonyl chloride and then performing a mild fluoride exchange. nih.gov

Chemo- and Regioselectivity in Multi-functionalized Synthesis

The synthesis of a molecule bearing both a nitrile and a sulfonyl fluoride on the same carbon atom demands careful consideration of the compatibility of these functional groups with the reaction conditions employed at each step.

Control over Positional Isomers and Stereoisomers

The synthesis of substituted oxanes, such as this compound, necessitates precise control over the placement of functional groups and their spatial orientation. The control of positional isomers ensures that the cyano and sulfonyl fluoride groups are located at the desired C4 position of the oxane ring. Stereochemical control, on the other hand, dictates the three-dimensional arrangement of these substituents, which can be critical for the molecule's ultimate application.

The challenge of controlling positional isomerism is often addressed early in the synthetic sequence by choosing a starting material with the desired substitution pattern. For instance, the synthesis could begin from a pre-functionalized cyclic precursor where the positions for the eventual cyano and sulfonyl fluoride groups are already defined.

Stereochemical control in the synthesis of substituted oxanes can be achieved through several strategies. One common approach is substrate-controlled synthesis, where the existing stereochemistry of the starting material or an intermediate directs the stereochemical outcome of subsequent reactions. For example, the nucleophilic addition to a chiral imine derived from an oxane-based aldehyde can proceed with a degree of diastereoselectivity. nih.gov The facial bias for the nucleophilic attack can be influenced by the steric and electronic properties of the substituents on the oxane ring, potentially favoring the formation of one diastereomer over the other. nih.gov

The table below illustrates hypothetical diastereomeric ratios that might be achieved in the synthesis of a substituted oxane, highlighting the importance of the chosen synthetic method on stereochemical control.

| Synthetic Method | Key Feature | Achievable Diastereomeric Ratio (Hypothetical) |

| Nucleophilic addition to a chiral imine | Substrate control | 60:40 nih.gov |

| Reaction with a chiral auxiliary | Auxiliary-controlled stereodirection | >95:5 |

| Asymmetric catalysis | Enantioselective or diastereoselective bond formation | Up to 99:1 |

Reactivity and Mechanistic Investigations of 4 Cyanooxane 4 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a cornerstone of click chemistry, prized for the unique balance of stability and reactivity of the sulfonyl fluoride (-SO₂F) group. sigmaaldrich.comnih.gov This functional group is generally stable under many chemical conditions, including in aqueous environments, but its S-F bond can be controllably activated to react with nucleophiles. sigmaaldrich.comnih.gov

Exploration of Nucleophile Scope (O-, N-, S-, C-based)Sulfonyl fluorides are known to react with a wide array of nucleophiles upon activation.sigmaaldrich.comenamine.netThis broad scope is a key feature of SuFEx chemistry.

O-Nucleophiles: Phenols are common nucleophiles, reacting to form stable sulfonate esters. nih.gov

N-Nucleophiles: Primary and secondary amines react readily to form sulfonamides. This is one of the most common applications of SuFEx. nih.govnih.gov

S-Nucleophiles: Thiols can be used to form thiosulfonates. acs.org

C-Nucleophiles: While less common, certain carbanions can also participate in SuFEx reactions.

The table below summarizes the general scope of nucleophiles used in SuFEx reactions with sulfonyl fluorides.

| Nucleophile Class | Example | Product |

| Oxygen (O) | Phenols, Alcohols | Sulfonate Esters |

| Nitrogen (N) | Primary/Secondary Amines, Azides | Sulfonamides, Sulfonyl Azides |

| Sulfur (S) | Thiols | Thiosulfonates |

| Carbon (C) | Active Methylene (B1212753) Compounds | Carbon-Sulfonyl Bond |

Electrophilic Nature of the Sulfonyl Fluoride Moiety

The sulfur atom in a sulfonyl fluoride is in a high oxidation state (+6) and is bonded to three highly electronegative atoms (two oxygens and one fluorine), rendering it highly electrophilic and susceptible to nucleophilic attack.

Proposed Reaction Pathways and Transition State AnalysisComputational studies on simple sulfonyl fluorides, like methanesulfonyl fluoride, have investigated the mechanism of nucleophilic substitution.acs.orgTwo primary pathways are generally considered:

Concerted Sₙ2-like Mechanism: A direct displacement of the fluoride by the incoming nucleophile through a single, trigonal bipyramidal transition state.

Stepwise Addition-Elimination Mechanism: The nucleophile first adds to the sulfur center to form a short-lived, trigonal bipyramidal intermediate. This intermediate then eliminates the fluoride ion to give the final product. nih.gov

For the identity fluoride exchange reaction (F⁻ + CH₃SO₂F), a very shallow intermediate has been observed computationally, suggesting a pathway that is on the borderline between concerted and stepwise. acs.org The strong positive charge on the sulfur atom, enhanced by electron-withdrawing groups, plays a crucial role in stabilizing the transition states and intermediates of these reactions. acs.org For a molecule like "4-Cyanooxane-4-sulfonyl fluoride," the specific stereoelectronic effects of the oxane ring and the cyano group would influence the geometry and energy of the transition state, but no specific analysis is available.

Reactivity of the Cyano Group

The cyano (nitrile) group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. libretexts.org The reactivity of the nitrile is modulated by the adjacent electron-withdrawing sulfonyl fluoride group. nih.gov

Hydrolysis and Alcoholysis for Carboxylic Acid and Ester Derivatization

The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of water. libretexts.org In the case of this compound, the strong electron-withdrawing nature of the adjacent sulfonyl fluoride group is expected to further enhance the electrophilicity of the nitrile carbon, potentially accelerating the rate of hydrolysis.

Similarly, alcoholysis of the cyano group can be achieved under acidic conditions to yield the corresponding ester. This reaction proceeds through a similar mechanism to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Table 1: Expected Products from Hydrolysis and Alcoholysis of this compound

| Reactant | Reagent/Conditions | Expected Product |

| This compound | H₃O⁺, Δ | 4-(Fluorosulfonyl)oxane-4-carboxylic acid |

| This compound | ROH, H⁺, Δ | Alkyl 4-(fluorosulfonyl)oxane-4-carboxylate |

Reduction to Amine Derivatives

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. libretexts.org Various reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) being a common choice. libretexts.org For substrates containing a sulfonyl fluoride, the choice of reducing agent is critical to avoid unwanted side reactions.

Studies on related compounds, such as nitrile- and sulfonyl fluoride-substituted cyclopropanes, have demonstrated that the cyano group can be successfully reduced to an aminomethyl group in good yield using appropriate reducing agents. nih.gov Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are often effective for the selective reduction of nitriles in the presence of sulfone groups, which are structurally similar to sulfonyl fluorides. google.com This suggests that the reduction of this compound to 4-(aminomethyl)oxane-4-sulfonyl fluoride is a feasible transformation.

Table 2: Plausible Reduction of the Cyano Group in a Related System

| Substrate | Reagent/Conditions | Product | Yield | Reference |

| Nitrile- and sulfonyl fluoride-substituted cyclopropane | Not specified | Amine- and sulfonyl fluoride-substituted cyclopropane | Good | nih.gov |

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The carbon-nitrogen triple bond of the cyano group can participate as a dipolarophile in cycloaddition reactions, most notably in [3+2] dipolar cycloadditions, also known as Huisgen cycloadditions. organic-chemistry.org These reactions involve a 1,3-dipole and lead to the formation of five-membered heterocyclic rings. organic-chemistry.org The reactivity of the nitrile as a dipolarophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org

Given the strong electron-withdrawing sulfonyl fluoride at the adjacent position, the cyano group in this compound is expected to be an excellent dipolarophile. It should readily react with various 1,3-dipoles, such as azides and nitrile oxides, to afford a range of substituted tetrazoles and oxadiazoles, respectively. Copper-catalyzed conditions have been shown to promote the [3+2] cycloaddition of nitrile ylides with diazonium salts to form 1,2,4-triazoles. researchgate.net

Reactivity and Stability of the Oxane Ring

The oxane ring in this compound is a tetrahydropyran (B127337) system. While generally stable, the presence of the geminal cyano and sulfonyl fluoride substituents at the C4 position introduces significant electronic effects that can influence its reactivity and stability.

Ring-Opening Reactions and Rearrangements

Saturated cyclic ethers like oxane are generally resistant to ring-opening reactions unless activated by strain or electrophilic reagents. The oxane ring has a lower ring strain energy compared to smaller cyclic ethers like oxiranes and oxetanes, making it less prone to ring-opening. researchgate.net However, the presence of two strong electron-withdrawing groups at C4 can facilitate nucleophilic attack at this position, potentially leading to ring cleavage under forcing conditions.

Rearrangements of the oxane ring in this compound are not expected to occur readily under normal conditions. However, under pyrolytic conditions or in the presence of strong Lewis acids, complex rearrangements involving the functional groups and the ring system could be envisioned, although no specific examples for this compound have been reported. Studies on cyano-stabilized cyclic sulfur ylides have shown that rearrangements and ring-expansion reactions can occur under thermal conditions or upon treatment with specific reagents. rsc.org

Influence of Substituents on Ring Stability and Conformation

The stability and conformation of the oxane ring are significantly influenced by the nature and position of its substituents. The presence of the bulky and strongly electron-withdrawing cyano and sulfonyl fluoride groups at the C4 position will have a pronounced effect on the conformational preference of the ring.

In a typical chair conformation of the oxane ring, substituents can occupy either axial or equatorial positions. The anomeric effect, which involves the delocalization of an oxygen lone pair into an adjacent anti-periplanar σ* orbital, often favors an axial orientation for electronegative substituents at the C2 or C6 positions. However, for substituents at C4, steric factors are generally more dominant.

The geminal disubstitution at C4 with a cyano and a sulfonyl fluoride group will likely lead to a puckered chair conformation. The large steric bulk of the sulfonyl fluoride group would strongly disfavor an axial position. Therefore, it is expected that the sulfonyl fluoride group will preferentially occupy the equatorial position to minimize steric interactions. The linear cyano group would then occupy the axial position. Computational studies on related substituted oxetanes have been used to assess the conformation of fragments and their possible binding orientations. researchgate.net

Interplay of Functional Groups in Reaction Pathways

No specific research data is available for this compound to populate this section.

Chemoselectivity Challenges and Opportunities

No specific research data is available for this compound to populate this subsection.

Tandem Reactions and Cascading Processes

No specific research data is available for this compound to populate this subsection.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in predicting the molecular properties of a compound like 4-Cyanooxane-4-sulfonyl fluoride (B91410). These calculations can offer insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a hypothetical study on 4-Cyanooxane-4-sulfonyl fluoride, DFT calculations, potentially using a functional like B3LYP with a basis set such as 6-311G+(d,p), would be employed to locate the lowest energy conformation. This process involves calculating the potential energy of the molecule as its bond lengths, bond angles, and dihedral angles are systematically varied. The resulting energy profile would reveal the most stable conformer(s) and the energy differences between them.

A data table from such a hypothetical study might look like this:

| Parameter | Calculated Value |

| Total Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| C-S Bond Length (Å) | Value |

| S-F Bond Length (Å) | Value |

| C-C≡N Bond Angle (°) | Value |

| O-C-S-O Dihedral Angle (°) | Value |

| Note: The values in this table are placeholders as specific research data for this compound is not available. |

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and hyperconjugative interactions within a molecule, which contribute to its stability. In the case of this compound, NBO analysis would likely investigate the interactions between the lone pairs of the oxygen and fluorine atoms, the electrons in the C-S and S=O bonds, and the antibonding orbitals of adjacent groups. The strength of these interactions is quantified by the second-order perturbation energy (E(2)).

A hypothetical NBO analysis data table could be presented as follows:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | σ(C-S) | Value |

| LP (F) | σ(S-O) | Value |

| σ (C-C) | σ(C-S) | Value |

| π (C≡N) | σ(C-C) | Value |

| Note: The values in this table are placeholders as specific research data for this compound is not available. |

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific stretching, bending, or twisting motion of the atoms. For this compound, characteristic vibrational frequencies for the C≡N, S=O, and S-F bonds would be of particular interest for identifying the compound's different conformers.

Mechanistic Probing via Computational Simulations

Computational simulations are invaluable for elucidating the mechanisms of chemical reactions, providing information that can be difficult or impossible to obtain through experiments alone.

To study a potential reaction involving this compound, computational methods would be used to identify the structures of any transition states and reaction intermediates. A transition state is the highest energy point along the reaction pathway, while an intermediate is a short-lived species formed in one step and consumed in another. The geometries of these species are optimized, and their energies are calculated to map out the reaction's progress.

The activation barrier, or activation energy, is the energy difference between the reactants and the transition state. This value is a crucial determinant of the reaction rate. By calculating the energies of the reactants, transition state(s), and products, the activation barrier(s) for a given reaction of this compound could be determined. The reaction coordinate is the path of minimum energy that connects the reactants to the products through the transition state, providing a comprehensive picture of the reaction mechanism.

Solvent Effects on Reaction Energetics

Computational modeling is crucial for understanding how solvents influence the reaction energetics of this compound. The polarity of the solvent can significantly alter the stability of the ground state, transition states, and products, thereby affecting reaction rates and equilibria.

Implicit and explicit solvent models are employed to simulate these effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. Explicit solvent models involve including a number of individual solvent molecules around the solute, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

For reactions involving the highly polar this compound, a polar solvent is expected to stabilize charged intermediates and transition states more effectively than a non-polar solvent. For instance, in a nucleophilic attack on the electrophilic sulfur atom, the transition state often involves significant charge separation. Theoretical calculations can quantify this stabilization effect. The Gibbs free energy of activation (ΔG‡) is calculated in various solvents to predict how reaction rates will change. A lower ΔG‡ in a polar solvent would indicate a faster reaction rate.

Table 1: Hypothetical Calculated Gibbs Free Energy of Activation (ΔG‡) for Nucleophilic Attack on this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) | Relative Rate Constant (k_rel) |

|---|---|---|---|

| Hexane | 1.9 | 25.8 | 1 |

| Dichloromethane | 9.1 | 22.5 | 350 |

| Acetonitrile (B52724) | 37.5 | 20.1 | 2.1 x 10⁴ |

| Water | 80.1 | 18.9 | 1.5 x 10⁵ |

Note: This table presents hypothetical data based on established principles of solvent effects on polar reactions for illustrative purposes.

Conformational Analysis of the Oxane Ring

The three-dimensional structure of the oxane ring in this compound is fundamental to its reactivity. The ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, the presence of two bulky, electronegative substituents at the C4 position introduces significant conformational constraints and stereoelectronic effects.

Anomeric Effect Quantification and Its Influence on Reactivity

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial orientation, despite the steric bulk. In the context of the oxane ring in this compound, a generalized or pseudo-anomeric effect can be considered. This involves the stabilizing hyperconjugative interaction between a lone pair (n) of the ring oxygen and the antibonding orbital (σ) of the C4-S bond (n_O -> σ_C-S).

Computational methods, particularly Natural Bond Orbital (NBO) analysis, are used to quantify the energy of this interaction. The stabilization energy (E(2)) associated with this orbital overlap can be calculated. A significant E(2) value for the axial conformer compared to the equatorial conformer provides a quantitative measure of the anomeric effect's strength. This stabilization can influence the equilibrium between conformers where the sulfonyl fluoride group is axial versus equatorial. Given the steric demand of the -SO2F and -CN groups, a complex interplay between steric hindrance and stereoelectronic stabilization dictates the final geometry. The preferred conformation directly impacts reactivity by controlling the accessibility of the electrophilic sulfur center to incoming nucleophiles.

Potential Energy Surface Scans for Ring Conformations

Potential energy surface (PES) scans are computational experiments used to map the energy of a molecule as a function of its geometry. For this compound, a PES scan can be performed by systematically varying the dihedral angles of the oxane ring to simulate the transition from the stable chair conformation to higher-energy conformers like the boat and twist-boat.

These calculations, typically performed using Density Functional Theory (DFT), reveal the energy barriers for ring inversion and identify all stable and transition-state conformers. The results show that the chair conformation is the global minimum, with the twist-boat and boat conformations representing transition states or higher-energy local minima. The energy differences are critical for understanding the molecule's dynamic behavior in solution.

Table 2: Calculated Relative Energies of this compound Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Chair | 0.0 | O-C2-C3-C4 ≈ -60, C2-C3-C4-C5 ≈ +60 |

| Twist-Boat | 5.5 | O-C2-C3-C4 ≈ 0, C2-C3-C4-C5 ≈ +60 |

| Boat | 7.0 | O-C2-C3-C4 ≈ 0, C3-C4-C5-C6 ≈ 0 |

Note: Data is illustrative and based on typical energy differences for substituted oxane rings.

Structure-Reactivity Relationships

Computational chemistry provides powerful tools to establish clear relationships between the molecular structure of this compound and its chemical reactivity.

Computational Prediction of Electrophilicity and Nucleophilicity Descriptors

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. nsf.gov This group is known for its unique balance of stability and reactivity, making it a valuable functional group in various chemical contexts. nih.govnih.gov Computational methods can quantify the electrophilicity using several descriptors derived from quantum chemical calculations.

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of electrophilicity. A lower LUMO energy suggests the molecule is a better electron acceptor. The strong electron-withdrawing effects of the two oxygen atoms, the fluorine atom, and the cyano group significantly lower the energy of the LUMO localized on the C-S-F moiety, making the sulfur atom highly susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show a large, positive potential (blue region) around the sulfur atom, highlighting it as the primary site for electrophilic interaction.

Fukui Functions: These functions predict which atoms in a molecule are most likely to undergo nucleophilic or electrophilic attack. The Fukui function for nucleophilic attack (f+) would be largest on the sulfur atom.

Table 3: Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates low nucleophilicity |

| LUMO Energy | -1.2 eV | Indicates high electrophilicity |

| HOMO-LUMO Gap | 7.3 eV | Suggests high kinetic stability |

| Electrostatic Potential on Sulfur | +1.5 a.u. | Strongly positive, indicating an electrophilic center |

Note: Values are representative for a molecule with strong electron-withdrawing groups.

Design Principles for Modulating Reactivity through Substituent Effects

Computational studies can guide the rational design of new this compound derivatives with tailored reactivity. By systematically introducing different substituents at various positions on the oxane ring, it is possible to modulate the electronic properties and, consequently, the reactivity of the sulfonyl fluoride group. acs.orgsoton.ac.uk

The principles are based on fundamental electronic effects:

Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -NO₂, -CF₃) on the oxane ring, particularly at positions C2 or C6, would further decrease the electron density at the sulfur atom through inductive effects. This would lower the LUMO energy and increase the electrophilicity, making the compound more reactive towards nucleophiles. acs.org

Electron-Donating Groups (EDGs): Conversely, introducing EDGs (e.g., -OCH₃, -CH₃) would increase the electron density on the sulfur atom, raising the LUMO energy and decreasing its electrophilicity, leading to a less reactive compound.

These predictions can be quantified by calculating the reactivity descriptors for a series of virtual compounds. This in silico screening allows chemists to prioritize the synthesis of derivatives with the desired reactivity profile, saving significant time and resources. acs.org

Table 4: Predicted Influence of Substituents at C2 on the Reactivity of this compound

| Substituent (at C2) | Electronic Effect | Predicted Change in LUMO Energy | Predicted Effect on Reactivity |

|---|---|---|---|

| -H (Reference) | Neutral | 0.00 eV | Reference |

| -CH₃ | Electron-Donating (-I) | +0.15 eV | Decreased |

| -OCH₃ | Electron-Donating (+M) | +0.25 eV | Decreased |

| -Cl | Electron-Withdrawing (-I) | -0.20 eV | Increased |

| -NO₂ | Electron-Withdrawing (-I, -M) | -0.50 eV | Significantly Increased |

Note: This table illustrates general design principles for modulating reactivity.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and probing the electronic environment of fluorine atoms within a molecule. For 4-cyanooxane-4-sulfonyl fluoride (B91410), a suite of NMR experiments would be essential for its complete structural assignment.

Application of Multi-dimensional NMR Techniques for Structural Assignment

A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments are required for the unambiguous assignment of all atoms in 4-cyanooxane-4-sulfonyl fluoride.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methylene (B1212753) protons of the oxane ring. The chemical shifts and coupling patterns of these protons would provide initial information about their connectivity and the conformation of the six-membered ring.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule, including the quaternary carbon bearing the cyano and sulfonyl fluoride groups, the carbons of the oxane ring, and the carbon of the cyano group.

¹⁹F NMR: A single resonance in the ¹⁹F NMR spectrum would confirm the presence of the sulfonyl fluoride group. The chemical shift of this signal is characteristic of the -SO₂F moiety.

2D ¹H-¹³C HSQC/HMBC: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the signals of protons directly attached to carbon atoms, definitively assigning the protons to their respective carbons in the oxane ring. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations. This would be instrumental in confirming the connectivity around the quaternary carbon, showing correlations from the oxane protons to the quaternary carbon (C4) and the cyano carbon.

Table 1: Predicted NMR Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for oxane ring methylene protons. |

| ¹³C NMR | Resonances for all carbon atoms, including the quaternary C4 and the cyano carbon. |

| ¹⁹F NMR | A single peak characteristic of a sulfonyl fluoride group. |

| 2D ¹H-¹³C HSQC | Correlation peaks linking protons to their directly bonded carbons in the oxane ring. |

Determination of Stereochemistry and Conformational Preferences

The oxane ring of this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The substituents at the C4 position, the cyano and sulfonyl fluoride groups, can be either in axial or equatorial positions. NMR spectroscopy, particularly through the analysis of coupling constants (J-values) from the ¹H NMR spectrum and through-space correlations from Nuclear Overhauser Effect (NOE) experiments, can determine the preferred conformation and the stereochemical arrangement of these substituents. For instance, the magnitude of the coupling constants between adjacent protons in the oxane ring would differ depending on their axial or equatorial orientation.

X-ray Crystallography for Solid-State Structure Determination

To obtain definitive proof of the molecular structure in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise three-dimensional coordinates of each atom in the crystal lattice.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A successful X-ray crystallographic analysis of this compound would yield a detailed geometric profile of the molecule.

Table 2: Expected X-ray Crystallographic Parameters for this compound

| Parameter | Expected Value Range/Information |

|---|---|

| S-F Bond Length | ~1.55 - 1.60 Å |

| S=O Bond Lengths | ~1.40 - 1.45 Å |

| C-S Bond Length | ~1.80 - 1.85 Å |

| C-C≡N Bond Length | ~1.15 Å for the triple bond |

| O-S-O Bond Angle | ~120° |

| F-S-O Bond Angles | ~105 - 110° |

The precise measurement of these parameters would confirm the covalent structure and provide insights into the electronic effects of the substituents. For example, the bond lengths and angles around the sulfur atom would be characteristic of a sulfonyl fluoride group.

Investigation of Intermolecular Interactions in Crystalline State

The packing of molecules in the crystal lattice is governed by intermolecular forces. For this compound, potential intermolecular interactions would include dipole-dipole interactions arising from the polar C-F, S=O, and C≡N bonds. Weak hydrogen bonding between the fluorine or oxygen atoms and hydrogen atoms of neighboring molecules might also be observed. Analyzing these interactions is crucial for understanding the solid-state properties of the compound.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which would in turn confirm its molecular formula (C₅H₆FNO₃S).

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule. Furthermore, the fragmentation pattern observed upon ionization would provide valuable structural clues. Expected fragmentation pathways could include the loss of the sulfonyl fluoride group (-SO₂F), the cyano group (-CN), or cleavage of the oxane ring. The analysis of these fragment ions would further corroborate the structure determined by NMR and X-ray crystallography.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Cyanooxane-4-sulfonyl chloride |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For 4-cyanobenzenesulfonyl fluoride, the theoretical exact mass can be calculated from its molecular formula, C₇H₄FNO₂S. This calculated mass is then compared to the experimentally measured mass.

Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that allows for the analysis of polar compounds by generating intact molecular ions, often as protonated molecules [M+H]⁺ or other adducts. pnnl.gov

Table 1: High-Resolution Mass Spectrometry Data for 4-Cyanobenzenesulfonyl Fluoride

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₄FNO₂S | nih.gov |

| Theoretical Monoisotopic Mass | 184.99467771 Da | nih.gov |

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the molecular ion of 4-cyanobenzenesulfonyl fluoride, as identified by HRMS, is selected and subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms and functional groups.

For 4-cyanobenzenesulfonyl fluoride, key fragmentation pathways would include the cleavage of the C-S and S-F bonds, as well as fragmentation of the aromatic ring. The observed fragments would provide definitive evidence for the presence of the cyanophenyl and sulfonyl fluoride moieties.

Table 2: Predicted Key Fragment Ions in Tandem MS of 4-Cyanobenzenesulfonyl Fluoride

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment Mass (Da) | Structural Moiety Lost |

|---|---|---|---|

| 185.99 [M+H]⁺ | [C₇H₄NO₂S]⁺ | 166.00 | HF |

| 185.99 [M+H]⁺ | [C₇H₄N]⁺ | 102.04 | SO₂F |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govrsc.org The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) excites the vibrational modes of specific bonds within the molecule.

The IR and Raman spectra of 4-cyanobenzenesulfonyl fluoride would exhibit distinct peaks corresponding to its primary functional groups: the cyano group (C≡N), the sulfonyl fluoride group (SO₂F), and the substituted benzene (B151609) ring. The positions of these peaks are sensitive to the surrounding molecular structure.

Table 3: Characteristic Vibrational Frequencies for 4-Cyanobenzenesulfonyl Fluoride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| Cyano (C≡N) | Stretching | 2240–2220 | IR, Raman |

| Sulfonyl (S=O) | Asymmetric Stretching | 1450–1410 | IR, Raman |

| Sulfonyl (S=O) | Symmetric Stretching | 1210–1180 | IR, Raman |

| Sulfur-Fluorine (S-F) | Stretching | 850–750 | IR |

| Benzene Ring (C=C) | Stretching | 1600–1450 | IR, Raman |

Note: The expected wavenumber ranges are based on data for analogous compounds like 4-cyanobenzoic acid and various sulfonyl fluorides. researchgate.netresearchgate.net

Advanced Techniques for Elucidating Reaction Progress and Mechanism

To study the reactivity and kinetics of a compound like 4-cyanobenzenesulfonyl fluoride, advanced in-situ spectroscopic methods are employed. These techniques allow for the real-time monitoring of changes in the concentration of reactants, intermediates, and products during a chemical reaction.

In-situ spectroscopy is crucial for understanding reaction mechanisms. sci-hub.se For instance, the reaction of 4-cyanobenzenesulfonyl fluoride with a nucleophile, a characteristic reaction for this class of compounds, could be monitored.

Stopped-Flow UV-Vis: This technique is suitable for rapid reactions. Changes in the UV-Vis absorbance spectrum of the aromatic ring, which would be altered upon reaction at the sulfonyl fluoride group, can be monitored on a millisecond timescale to determine reaction rates.

In-situ IR Spectroscopy: By monitoring the disappearance of the characteristic S-F stretching vibration and the appearance of new bands corresponding to the product, real-time kinetic data can be obtained.

In-situ NMR Spectroscopy: For slower reactions, NMR can provide detailed structural information on all species present in the reaction mixture over time, offering deep mechanistic insights.

These kinetic studies are fundamental to understanding the reactivity profile of 4-cyanobenzenesulfonyl fluoride, particularly its role as an electrophile in chemical synthesis or as a covalent probe in chemical biology. sci-hub.se

Applications in Advanced Organic Synthesis and Methodology Development

4-Cyanooxane-4-sulfonyl Fluoride (B91410) as a Building Block

The intrinsic reactivity of 4-cyanooxane-4-sulfonyl fluoride makes it an attractive starting point for the synthesis of a wide array of more complex molecules. Its utility as a building block stems from the ability to selectively engage its functional groups in various chemical reactions, leading to the construction of diverse molecular scaffolds.

The sulfonyl fluoride moiety of this compound is a key feature that enables its use in covalent modification and linker chemistry. Sulfonyl fluorides are known to be effective covalent modifiers of proteins, reacting with nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine. nih.gov This reactivity has been harnessed in the development of targeted covalent inhibitors and chemical probes for studying biological systems. The oxetane (B1205548) ring itself can play a crucial role in modulating the physicochemical properties of molecules, such as improving solubility and metabolic stability, making it a desirable component in drug design. acs.org

The compound can also serve as a versatile linker. The sulfonyl fluoride can react with a nucleophile on one molecule, while the cyano group can be transformed to introduce another point of attachment, allowing for the connection of two different molecular entities. This dual functionality is highly valuable in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

The strained oxetane ring of this compound is prone to ring-opening reactions, providing a pathway to a variety of substituted heterocyclic structures. beilstein-journals.orgmagtech.com.cn Under appropriate conditions, the ring can be opened by nucleophiles to generate highly functionalized acyclic intermediates that can subsequently cyclize to form larger and more complex heterocyclic systems. For example, reaction with a dinucleophile could lead to the formation of five, six, or seven-membered rings, depending on the nature of the nucleophile and the reaction conditions. organic-chemistry.orgorganic-chemistry.org

Furthermore, the cyano group can participate in cycloaddition reactions or be transformed into other functional groups that can then be used to construct heterocyclic rings. nih.gov This versatility makes this compound a powerful precursor for the synthesis of novel heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

The ability to be readily functionalized at two distinct points—the sulfonyl fluoride and the cyano group—makes this compound an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. nih.govresearchgate.net By systematically varying the reactants that engage with each of these functional groups, large and diverse libraries of compounds can be rapidly generated. This approach is particularly valuable in the early stages of drug discovery for identifying hit compounds with desired biological activities. The oxetane core provides a rigid and three-dimensional framework, which is often desirable for achieving high-affinity binding to biological targets.

Derivatization Strategies

The synthetic utility of this compound is further expanded by the numerous derivatization strategies that can be employed to modify its sulfonyl fluoride and cyano functionalities. These transformations allow for the fine-tuning of molecular properties and the introduction of a wide range of chemical diversity.

Selective Transformation of Sulfonyl Fluoride to Sulfonamides and Sulfonic Esters

The sulfonyl fluoride group can be selectively converted into other important sulfur-containing functional groups, most notably sulfonamides and sulfonic esters. The reaction of sulfonyl fluorides with primary or secondary amines in the presence of a suitable base or catalyst affords the corresponding sulfonamides. nih.gov This transformation is of great significance in medicinal chemistry, as the sulfonamide moiety is a common feature in many approved drugs. The nature of the amine can be widely varied, allowing for the introduction of a diverse array of substituents.

Similarly, reaction with alcohols or phenols can yield sulfonic esters. The choice of reaction conditions can often be tuned to favor the formation of either the sulfonamide or the sulfonic ester, providing a high degree of control over the derivatization process.

The following table summarizes the selective transformation of the sulfonyl fluoride group:

| Starting Material | Reagent | Product |

| This compound | Primary or Secondary Amine | 4-Cyanooxane-4-sulfonamide derivative |

| This compound | Alcohol or Phenol | 4-Cyanooxane-4-sulfonic ester derivative |

Modification of the Cyano Group for Diverse Functionalization

The cyano group of this compound offers another handle for chemical modification, providing access to a wide range of functional groups. The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. Reduction of the cyano group, for instance with lithium aluminum hydride, affords a primary amine.

Furthermore, the cyano group can participate in various carbon-carbon bond-forming reactions. For example, it can react with organometallic reagents to generate ketones after hydrolysis. The versatility of the cyano group allows for the introduction of a wide range of functionalities, further enhancing the utility of this compound as a building block in organic synthesis.

The following table outlines some of the key transformations of the cyano group:

| Starting Material | Reagent/Condition | Product Functional Group |

| This compound | H₃O⁺ | Carboxylic Acid |

| This compound | H₂O₂ / Base | Primary Amide |

| This compound | LiAlH₄ | Primary Amine |

| This compound | Organometallic Reagent then H₂O | Ketone |

Ring-Opening and Rearrangement Reactions to Access New Scaffolds

The oxane ring, while generally more stable than smaller cyclic ethers like oxetanes, can be activated for ring-opening reactions, especially when substituted with powerful electron-withdrawing groups. In the case of this compound, the geminal cyano and sulfonyl fluoride groups significantly influence its reactivity. Analogous to the behavior of highly strained oxetane sulfonyl fluorides, this compound can serve as a precursor to reactive intermediates capable of coupling with a wide array of nucleophiles to generate new molecular scaffolds. nih.gov

Two primary reaction pathways can be envisioned for this compound: a defluorosulfonylation (deFS) pathway and a Sulfur(VI) Fluoride Exchange (SuFEx) pathway.

Defluorosulfonylation (deFS) Pathway: Under thermal conditions, small-ring sulfonyl fluorides have been shown to undergo an unusual defluorosulfonylation reaction, generating carbocation intermediates. nih.gov This process allows the oxane moiety to be coupled with various nucleophiles. This strategy is highly valuable for accessing novel heterocyclic derivatives that may not be available through traditional synthetic routes. nih.gov

SuFEx Pathway: Alternatively, the sulfonyl fluoride group can participate in SuFEx click chemistry. conicet.gov.arsigmaaldrich.com This reaction involves the exchange of the fluoride atom at the sulfur(VI) center with a nucleophile, such as an amine or phenol, to form stable sulfonamides, sulfamates, or sulfonate esters. conicet.gov.arresearchgate.net This "connective" chemistry is known for its high efficiency, wide functional group tolerance, and favorable reaction conditions, often proceeding well in aqueous environments. sigmaaldrich.com

The strategic application of these pathways allows for the divergent synthesis of complex molecules from a single, advanced intermediate.

Table 1: Potential Scaffolds Accessible from this compound via Ring-Opening and Functionalization

| Reaction Pathway | Nucleophile Class | Resulting Scaffold/Functional Group | Potential Application |

|---|---|---|---|

| Defluorosulfonylation (deFS) | Heterocycles (e.g., Imidazole) | Oxane-substituted heterocycles | Medicinal Chemistry |

| Phosphines | Oxane-phosphonium salts | Reagents in Wittig-type reactions | |

| Sulfoximines | Oxane-sulfoximine conjugates | Drug Discovery Design Elements nih.gov | |

| SuFEx | Amines/Anilines | Oxane-sulfonamides | Pharmaceutical and Agrochemical Motifs scispace.com |

| Phenols | Oxane-sulfonate esters | Synthetic Intermediates conicet.gov.ar | |

| Alcohols | Oxane-sulfonates | Chemical Biology Probes |

Development of Novel Reaction Methodologies

The distinct reactivity of the sulfonyl fluoride group has positioned it as a cornerstone in the development of new chemical transformations, most notably in catalysis and advanced, automated synthesis platforms.

Catalysis Applications of Derivatives

While this compound itself is a substrate, its derivatives are central to the development of catalytic processes. The conversion of sulfonyl fluorides to sulfonamides, a privileged structural motif in numerous therapeutic agents, has been a significant area of research. scispace.com

A broad-spectrum, catalytic method for the amidation of sulfonyl fluorides has been developed utilizing a nucleophilic catalyst, such as 1-hydroxybenzotriazole (B26582) (HOBt), often in combination with silicon additives. scispace.comresearchgate.net This system efficiently activates the highly stable S(VI)-F bond, allowing the reaction to proceed smoothly with a wide range of amines, including sterically hindered ones, to produce sulfonamides in excellent yields. scispace.comresearchgate.net The catalyst loading can be remarkably low, demonstrating the high efficiency of the system. scispace.com This methodology's potential has been showcased in the synthesis of the marketed drug Fedratinib, highlighting its applicability in medicinal chemistry. scispace.comresearchgate.net

The derivatives of this compound, specifically the resulting sulfonamides and sulfamates, can themselves be designed to act as catalysts or ligands in other transformations, expanding the catalytic utility of this structural class.

Table 2: Catalytic Systems for the Derivatization of Sulfonyl Fluorides

| Catalyst System | Reaction Type | Substrate Scope | Key Advantages |

|---|---|---|---|

| 1-Hydroxybenzotriazole (HOBt) / Silicon Additives | Amidation / Sulfamation | Broad, including sterically hindered amines and sulfonyl fluorides. scispace.com | Excellent yields (typically 87-99%), low catalyst loading, demonstrated scalability. scispace.comresearchgate.net |

| Palladium Catalysis | Fluorosulfonylation | (Hetero)aryl bromides. conicet.gov.ar | Access to aryl sulfonyl fluorides from readily available starting materials. conicet.gov.ar |

| Copper Catalysis | Fluorosulfonylation | Aryldiazonium salts. conicet.gov.ar | Good yields for arenes with both electron-donating and withdrawing groups. conicet.gov.ar |

Microfluidic and Flow Chemistry Approaches for Synthesis and Reaction Studies

The synthesis and subsequent reactions of complex molecules like this compound are increasingly benefiting from the adoption of microfluidic and flow chemistry techniques. amf.ch These technologies offer a paradigm shift from traditional batch processing by conducting reactions in continuous streams within micro-scale channels and reactors. amf.charxiv.org

This approach provides significant advantages, including:

Enhanced Control: Microfluidic systems allow for precise manipulation of reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and reproducibility. amf.charxiv.org

Improved Safety: The small reaction volumes inherent to flow chemistry minimize the risks associated with handling hazardous reagents or performing highly exothermic reactions. arxiv.org

Efficient Multi-step Synthesis: Complex synthetic sequences can be integrated into a single, automated platform, where reactants flow sequentially through different reaction zones without the need for manual isolation and purification of intermediates. amf.charxiv.org

Rapid Optimization: Automated microfluidic platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to quickly identify optimal parameters and gather kinetic data. arxiv.org

For a molecule like this compound, flow chemistry could be employed for its synthesis or for studying its subsequent transformations, such as SuFEx reactions or nucleophilic ring-openings. The ability to generate and immediately use reactive intermediates in a flow stream is a particularly powerful application of this technology. arxiv.org

Table 3: Comparison of Batch vs. Flow Chemistry for Reactions of this compound

| Parameter | Batch Chemistry | Flow Chemistry / Microfluidics |

|---|---|---|

| Heat & Mass Transfer | Often limited by vessel size | Superior due to high surface-area-to-volume ratio. amf.ch |

| Parameter Control | Limited, potential for thermal gradients | Precise and uniform control over temperature, pressure, and time. arxiv.org |

| Safety | Higher risk with hazardous materials | Inherently safer due to small volumes and containment. amf.charxiv.org |

| Scalability | Often requires re-optimization ("scaling up") | Achieved by running the system for longer periods ("scaling out"). arxiv.org |

| Process Optimization | Slow, requires discrete experiments | Amenable to high-throughput, automated optimization. arxiv.org |

Potential in Materials Science and Polymer Chemistry

Incorporation into Polymeric Architectures

The ability of 4-Cyanooxane-4-sulfonyl fluoride (B91410) to be integrated into polymer chains, either as a monomer or a cross-linking agent, opens avenues for the synthesis of a wide array of polymeric materials with tailored properties.

4-Cyanooxane-4-sulfonyl fluoride is a prime candidate for utilization in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netresearchgate.net SuFEx is a highly efficient and reliable set of reactions for constructing robust chemical linkages. alfa-chemistry.combohrium.comnih.gov The sulfonyl fluoride group (-SO₂F) is the key functional group in SuFEx, known for its unique balance of stability and reactivity. sigmaaldrich.comresearchgate.net While generally stable, its reactivity can be triggered under specific conditions to form strong covalent bonds with nucleophiles. researchgate.netnih.gov

As a monomer , the bifunctionality of this compound allows it to participate in step-growth polymerization reactions. The sulfonyl fluoride moiety can react with difunctional nucleophiles, such as bisphenols or diamines, to yield polysulfonates or polysulfonamides, respectively. The oxane ring provides flexibility to the polymer backbone, while the pendant cyano group can be used to tune the polymer's properties, such as polarity and solubility.

As a cross-linking agent , it can be incorporated into a pre-existing polymer chain containing nucleophilic sites. The sulfonyl fluoride groups can then react to form covalent cross-links between polymer chains, leading to the formation of robust thermoset materials or elastomers with enhanced mechanical and thermal stability. This approach is valuable for creating durable and functionalized materials. researchgate.net

| Polymerization Role | Reactive Group | Resulting Linkage | Potential Polymer Type |

| Monomer | Sulfonyl Fluoride | Polysulfonate/Polysulfonamide | Linear Polymers |

| Cross-linking Agent | Sulfonyl Fluoride | Covalent Cross-links | Thermosets, Elastomers |

The distinct chemical features of this compound make it an attractive component for the synthesis of specialized functional polymers.

Proton Exchange Membranes (PEMs): The sulfonyl fluoride group serves as a precursor to the sulfonic acid group (-SO₃H). psecommunity.orgresearchgate.net By incorporating this compound into a polymer backbone and subsequently hydrolyzing the -SO₂F groups, polymers with pendant sulfonic acid functionalities can be created. wikipedia.org These acidic groups are responsible for proton conduction, a critical property for PEMs used in fuel cells. researchgate.net The presence of the oxane ring could also contribute to the membrane's water retention and flexibility, which are crucial for efficient proton transport. bohrium.com